molecular formula C14H19Cl3N2O B11984849 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide

Katalognummer: B11984849
Molekulargewicht: 337.7 g/mol
InChI-Schlüssel: OYAHPORANZJTRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a diethylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-(diethylamino)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is then stirred at a controlled temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Eigenschaften

Molekularformel

C14H19Cl3N2O

Molekulargewicht

337.7 g/mol

IUPAC-Name

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C14H19Cl3N2O/c1-3-19(4-2)13(14(15,16)17)18-12(20)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,18,20)

InChI-Schlüssel

OYAHPORANZJTRS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.